molecular formula C16H11ClF2N4O B2837885 N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-62-3

N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2837885
CAS No.: 321431-62-3
M. Wt: 348.74
InChI Key: WEEZUXHOACIFKL-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for this compound is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, the efficiency of triazole derivatives in preventing corrosion of mild steel in acidic media has been highlighted. These compounds exhibit significant inhibition efficiencies, with some reaching up to 99% in certain acidic environments. The adsorption of these molecules on metal surfaces follows Langmuir's adsorption isotherm, indicating a strong and specific interaction that effectively reduces corrosion rates (Lagrenée et al., 2002).

Synthesis and Characterization

The synthesis of triazole compounds involves multiple steps, starting from basic chemical precursors to achieve the desired triazole derivative. For example, the synthesis process can involve the reaction of triazole esters with diamines under specific conditions to yield high-purity triazole compounds. The characterization of these compounds is conducted using various spectroscopic methods, ensuring the correct structure and purity (Kan, 2015).

Pharmacological Potential

Triazole derivatives have been investigated for their potential pharmacological activities, including antimicrobial and enzyme inhibition properties. These compounds have demonstrated significant activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents. Furthermore, the inhibition of enzymes such as cholinesterases has been explored, indicating the therapeutic potential of triazole derivatives in treating conditions such as Alzheimer's disease (Riaz et al., 2020).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with a compound describe potential risks and precautions needed when handling the compound. Unfortunately, the specific safety and hazards for this compound are not provided in the search results .

Future Directions

The future directions for research and development involving this compound are not specified in the search results .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEZUXHOACIFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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